Dermorphin (acetate)
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Overview
Description
Dermorphin (acetate) is a heptapeptide first isolated from the skin of South American frogs belonging to the genus Phyllomedusa . This peptide is a natural opioid that binds as an agonist with high potency and selectivity to mu-opioid receptors . Dermorphin is approximately 30-40 times more potent than morphine, making it a significant compound in the realm of natural opioids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dermorphin is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the use of protected amino acids to prevent unwanted side reactions. The peptide chain is elongated by coupling the carboxyl group of the incoming amino acid to the amino group of the growing chain. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of dermorphin involves large-scale SPPS, which is optimized for efficiency and yield. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dermorphin undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to break disulfide bonds if present in modified forms of dermorphin.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for side-chain modifications.
Major Products:
Oxidation: Dityrosine cross-linked peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Dermorphin has a wide range of scientific research applications:
Mechanism of Action
Dermorphin exerts its effects by binding to and activating mu-opioid receptors, which are responsible for the pain-relieving effects of opioids . This interaction triggers a series of biological responses that result in pain relief, including the inhibition of neurotransmitter release and modulation of pain signaling pathways . The presence of D-amino acids in dermorphin enhances its stability and potency .
Comparison with Similar Compounds
Deltorphin: Another peptide isolated from the skin of frogs, with high affinity for delta-opioid receptors.
Endorphins: Endogenous peptides in humans that bind to opioid receptors and modulate pain.
Enkephalins: Peptides that bind to delta and mu-opioid receptors, involved in regulating pain and stress.
Uniqueness of Dermorphin: Dermorphin’s high potency and selectivity for mu-opioid receptors, combined with its unique amino acid sequence containing D-alanine, set it apart from other opioid peptides . Its natural origin and potent analgesic properties make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C42H54N8O12 |
---|---|
Molecular Weight |
862.9 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H50N8O10.C2H4O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;1-2(3)4/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);1H3,(H,3,4)/t23-,29+,30+,31+,32+,33+;/m1./s1 |
InChI Key |
UQNSJPMLMSSQJY-YYEHHWDVSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O |
Origin of Product |
United States |
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